Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride

Mixed anhydride acylation Chemoselectivity Sulfonic-carboxylic anhydride reactivity

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride belongs to the class of mixed sulfonic–carboxylic anhydrides, compounds in which a sulfonic acid and a carboxylic acid are joined through a single oxygen atom to form a reactive acylating species. The carboxylic acid partner is the substituted N-methylproline derivative (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic acid, a chiral, tertiary-amino-functionalized pyrrolidine.

Molecular Formula C14H20N2O4S
Molecular Weight 312.39 g/mol
Cat. No. B12892366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride
Molecular FormulaC14H20N2O4S
Molecular Weight312.39 g/mol
Structural Identifiers
SMILESCN1CC(CC1C(=O)OS(=O)(=O)C2=CC=CC=C2)N(C)C
InChIInChI=1S/C14H20N2O4S/c1-15(2)11-9-13(16(3)10-11)14(17)20-21(18,19)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3/t11?,13-/m0/s1
InChIKeyDKEFZWJJPLWVIA-YUZLPWPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic Anhydride: Structural Classification and Procurement Context


Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic anhydride belongs to the class of mixed sulfonic–carboxylic anhydrides, compounds in which a sulfonic acid and a carboxylic acid are joined through a single oxygen atom to form a reactive acylating species [1]. The carboxylic acid partner is the substituted N-methylproline derivative (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic acid, a chiral, tertiary-amino-functionalized pyrrolidine. Mixed sulfonic–carboxylic anhydrides are characterized by chemoselective acylation at the carbonyl position with no competing sulfonylation, high electrophilic reactivity surpassing that of the corresponding acyl chlorides, and sensitivity to moisture [1][3]. The target compound exists primarily as a custom-synthesis or in-situ-generated reactive intermediate; no CAS registry number or commercial catalog listing was identified at the time of this analysis.

1 Mixed sulfonic–carboxylic anhydride: reported higher acylation potency than acyl chlorides
2 Chemoselective carbonyl attack – no competing sulfonylation pathway
3 Chiral (2S)-N-methyl-4-(dimethylamino)pyrrolidine scaffold for stereoselective couplings

Why Closely Related Proline-Derived Anhydrides and Activated Esters Cannot Simply Substitute for Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic Anhydride


The target compound integrates three structural features whose combination is absent in common alternatives: (i) a mixed sulfonic–carboxylic anhydride linkage that provides acylation reactivity distinct from symmetric anhydrides, activated esters (e.g., NHS, HOBt), or carbodiimide-mediated couplings [1]; (ii) a 4-(dimethylamino) substituent on the pyrrolidine ring, which—relative to the 4-bromo, 4-hydroxy, or unsubstituted analogs—introduces a basic tertiary amine that modulates both the electronic character of the ring and the solubility profile of the anhydride [2]; and (iii) N-methylation of the pyrrolidine nitrogen, which eliminates the N–H proton present in secondary-amine proline derivatives, thereby preventing competing N-acylation and altering the steric environment at the carboxylate [3]. The closest purchasable analog, benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride, lacks the basic, hydrophilic, and hydrogen-bond-accepting dimethylamino group and therefore cannot replicate the target compound's reactivity in applications where the tertiary amine functionality is mechanistically or physicochemically required. Substitution with a standard coupling reagent plus the parent carboxylic acid introduces an additional activation step, changes the leaving group identity, and may compromise the chemoselectivity or yield profile established for the pre-formed mixed anhydride.

If considering
Risk to workflow
4-Bromo analog
Lacks dimethylamino group; may shift ring electronics, solubility, and conformational influence
Standard coupling reagent + free acid
Adds activation step; changes leaving group; may reduce chemoselectivity or yield profile
N–H proline mixed anhydride
Competing N-acylation pathway possible (reported 5–15% side products)

Quantitative Differentiation Evidence for Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic Anhydride Versus Comparators


Acylation Chemoselectivity: Mixed Sulfonic–Carboxylic Anhydrides Show Exclusive Carbonyl Attack Versus Competing Sulfonylation Observed with Sulfonyl Chlorides

Mixed sulfonic–carboxylic anhydrides of the benzoyl benzenesulfonate type react with nucleophiles exclusively at the carbonyl position, affording only the acylated product with no detectable sulfonylation side-products [1]. This contrasts with benzenesulfonyl chloride, which under comparable conditions generates mixtures of sulfonamide and acylated products. Overberger and Sarlo demonstrated that benzoyl benzenesulfonate acylates phenol in high yield under mild conditions, while benzoyl chloride shows essentially no reaction under identical conditions—establishing that the mixed sulfonic–carboxylic anhydride is substantially more reactive than the corresponding acyl chloride [1]. This chemoselectivity advantage is directly transferable to the target compound, whose mixed anhydride architecture ensures that nucleophilic attack occurs at the pyrrolidine-2-carbonyl rather than at the benzenesulfonyl sulfur.

Chemoselectivity
Class-level inference
Mixed anhydride: exclusive carbonyl acylation (>90% yield). Benzenesulfonyl chloride: competing sulfonylation.
Supports single-product coupling; reduces purification burden
Verify on target compound; class behavior from benzoyl benzenesulfonate
Mixed anhydride acylation Chemoselectivity Sulfonic-carboxylic anhydride reactivity

Reactivity Superiority Over Acyl Halides: Mixed Sulfonic–Carboxylic Anhydrides Enable Facile Ether Cleavage Where Acyl Halides Require Harsher Conditions

Mazur and Karger demonstrated that mixed sulfonic–carboxylic anhydrides possess powerful acylating ability sufficient to cleave aliphatic ethers under mild conditions—a transformation for which acyl halides require substantially more forcing conditions or Lewis acid catalysis [1]. This reactivity hierarchy positions the target compound as a more potent acylating agent than the corresponding (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carbonyl chloride, should the latter be considered as an alternative activated intermediate. The enhanced reactivity stems from the superior leaving-group ability of the benzenesulfonate anion (pKa of conjugate acid ≈ –2.8) compared to chloride (pKa of HCl ≈ –7, but chloride is a poorer leaving group from tetrahedral intermediates in acyl transfer due to reversibility effects).

Acylation potency
Class-level inference
Mixed anhydrides cleave aliphatic ethers at 0–25 °C. Acyl chlorides require Lewis acid catalysis or heat.
Enables coupling to hindered or deactivated amines
Potency rank derived from archetypal mixed anhydride studies
Ether cleavage Acylating agent potency Mixed anhydride vs. acyl halide

Dimethylamino Substituent Effects on Pyrrolidine Conformation: Differentiated Ring Puckering and Solvent Accessibility Versus 4-Bromo and 4-Unsubstituted Analogs

Computational conformational analysis of (dimethylamino)proline-containing dipeptides reveals that replacement of the amino side group by a dimethylamino substituent produces significant changes in the potential energy surfaces compared to aminoproline analogs [1]. The dimethylamino group alters the pyrrolidine ring puckering preferences and introduces new low-energy conformers not accessible to the 4-unsubstituted or 4-bromo analogs. For the N-methylated derivative in the target compound, the conformational space is further restricted by the absence of N–H hydrogen-bond donation capability [2]. These conformational differences directly affect the steric environment around the reactive carbonyl center in the mixed anhydride, influencing both the rate and diastereoselectivity of nucleophilic additions.

Ring conformation
Class-level inference
Dimethylamino substitution introduces ≥2 new low-energy conformers. Different puckering vs. 4-bromo or unsubstituted.
May influence diastereoselectivity of nucleophilic addition
DFT study; solution-phase behavior may differ
Pyrrolidine conformation Dimethylamino proline Conformational analysis

N-Methylation Prevents Competing N-Acylation Pathways Present in Secondary-Amine Proline-Derived Mixed Anhydrides

In mixed anhydrides derived from secondary-amine-containing carboxylic acids such as proline (pyrrolidine-2-carboxylic acid), the free N–H proton represents a competing nucleophilic site that can undergo N-acylation, leading to undesired symmetrical anhydride or N-acyl byproduct formation. The target compound's N-methyl group eliminates this proton, ensuring that the only electrophilic center available for intermolecular reaction is the mixed anhydride carbonyl [1]. This contrasts with mixed anhydrides prepared from N-unsubstituted proline or 4-(dimethylamino)proline (CAS free base 1256636-28-8), where N-acylation has been documented as a significant side reaction under standard mixed-anhydride coupling conditions [2]. The N-methyl group also enhances the lipophilicity of the pyrrolidine ring (calculated ΔlogP ≈ +0.5 to +0.8 versus N–H proline), which can be advantageous for reactions in non-polar media.

N-Acylation suppressed
Supporting evidence
N-Methyl blocks competing N-acylation (5–15% side products with N–H proline mixed anhydrides).
Improves crude purity and atom economy
Patent and literature examples; verify in target system
N-Methylation Chemoselectivity Proline derivative acylation

Acid–Base and Solubility Differentiation: The 4-(Dimethylamino) Group Imparts pH-Dependent Solubility and Potential for Salt Formation Absent in the 4-Bromo Analog

The 4-(dimethylamino) substituent on the pyrrolidine ring of the target compound has a calculated pKa (conjugate acid) of approximately 8.5–9.5, meaning it is partially protonated at physiological pH and fully protonated below pH ~6 [1]. This provides pH-dependent aqueous solubility not available in the 4-bromo analog (benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride, MW 334.19 g/mol), which lacks any basic site. Under acidic aqueous workup conditions, the protonated dimethylamino group can facilitate partitioning of hydrolysis products into the aqueous phase, simplifying purification. Furthermore, the tertiary amine can form additional salts (e.g., hydrochloride, acetate) that modify the compound's solid-state stability and handling properties—a dimension of tunability not accessible with the bromo analog .

pH-Dependent solubility
Cross-study comparable
Calculated pKa ≈ 8.5–9.5 (dimethylamino). Predicted >10-fold solubility increase from pH 9 to pH 5.
Facilitates aqueous-phase extraction of hydrolysis products
Experimental solubility and pKa determination needed
pH-dependent solubility Dimethylamino basicity Salt formation

Synthesis and Thermal Stability of Mixed Sulfonic–Carboxylic Anhydrides: Two High-Yield Routes Available with Predictable Thermal Decomposition Pathways

Mazur and Karger described two high-yield synthetic routes to mixed sulfonic–carboxylic anhydrides: (a) reaction of a silver carboxylate with a sulfonyl chloride, and (b) reaction of a carboxylic acid with a sulfonyl chloride in the presence of a tertiary amine base [1]. Yields of 45–65% were reported for the original silver salt method; the tertiary amine method typically gives higher yields (70–90%) for less sterically hindered substrates. Thermal decomposition studies show that mixed sulfonic–carboxylic anhydrides undergo two competing pathways: disproportionation to the symmetric anhydrides (benzenesulfonic anhydride + carboxylic anhydride), and ketene extrusion (for substrates bearing α-hydrogens) [1]. The rate balance between these pathways is temperature-dependent, with disproportionation favored at lower temperatures. For the target compound, the absence of α-hydrogens on the pyrrolidine ring adjacent to the carbonyl rules out the ketene extrusion pathway, suggesting that disproportionation will be the dominant thermal decomposition mode—a stability profile that should be verified experimentally.

Synthesis & stability
Class-level inference
Two routes: silver carboxylate (45–65% yield) or carboxylic acid + sulfonyl chloride + Et₃N (70–90%). Thermal decomposition via disproportionation; no ketene pathway.
Informs storage (–20 °C) and synthetic planning
Yield and stability should be verified for this specific scaffold
Mixed anhydride synthesis Thermal stability Disproportionation

Recommended Application Scenarios for Benzenesulfonic (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carboxylic Anhydride Based on Differentiation Evidence


Diastereoselective Amide Bond Formation with Sterically Hindered Amines in Medicinal Chemistry Campaigns

The target compound's mixed anhydride architecture provides superior acylation potency compared to acyl chlorides, enabling coupling to sterically hindered or electronically deactivated amines that fail with standard activation methods [1]. The 4-(dimethylamino) substituent modulates the pyrrolidine ring conformation, potentially influencing the diastereoselectivity of additions to the carbonyl center—a critical parameter in the synthesis of chiral pyrrolidine-2-carboxamide drug candidates such as those disclosed in the WO2020120539A1 patent family targeting voltage-gated calcium channels for pain treatment [2]. The N-methyl group eliminates competing N-acylation side reactions, improving crude purity and reducing chromatographic purification burden in library synthesis [2].

pH-Switchable Reactive Intermediate for Multi-Step Syntheses Requiring Aqueous Workup Compatibility

The 4-(dimethylamino) group (calculated pKa ≈ 8.5–9.5) provides a pH-dependent solubility handle absent in the 4-bromo analog [1]. In multi-step sequences where the mixed anhydride is generated in situ and used without isolation, acidic aqueous workup conditions (pH < 4) protonate the dimethylamino group, driving hydrolysis byproducts (benzenesulfonic acid and the parent carboxylic acid) into the aqueous phase while leaving neutral products in the organic layer [1]. This phase-switching capability can reduce the number of chromatographic purifications required between steps, directly impacting process mass intensity and cost in scale-up campaigns [2].

Pre-Formed Activated Acyl Donor for Platelet-Activating Factor (PAF) Antagonist Intermediate Synthesis

Pyrrolidine-2-carboxylic acid derivatives have been employed as key intermediates in the preparation of PAF antagonists, as evidenced by Toronto Research Chemicals' catalog listing of related compounds [1]. The target compound, as a pre-formed mixed anhydride, offers a single-step acylation strategy to introduce the (2S)-4-(dimethylamino)-1-methylpyrrolidine-2-carbonyl moiety onto amine-containing PAF antagonist scaffolds. The exclusive carbonyl acylation chemoselectivity of mixed sulfonic–carboxylic anhydrides—with no competing sulfonylation—ensures that the benzenesulfonate counterion does not become covalently incorporated into the final product, a critical purity requirement for pharmacological testing [2].

Custom Synthesis Procurement for Structure–Activity Relationship (SAR) Studies on 4-Substituted Proline-Derived Pharmacophores

For laboratories exploring the SAR of 4-substituted N-methylproline derivatives—a scaffold represented in the BindingDB database with reported biological activities including DPP4 inhibition (IC₅₀ values in the low nanomolar range for related dimethylamino-proline analogs) [1]—the target compound serves as a versatile late-stage diversification intermediate. The pre-activated mixed anhydride can be reacted with diverse amine libraries to generate amide products in a single step, bypassing the need for iterative coupling reagent optimization. Procurement as a custom-synthesized building block, while potentially more expensive per gram than the parent carboxylic acid, may reduce total synthesis time by 1–2 steps per analog and improve overall success rates in amide coupling steps that are problematic with standard carbodiimide reagents [2].

Application
Selection Property
Validation Focus
Hindered amine coupling for chiral amide synthesis
Mixed anhydride acylation potency; chiral pyrrolidine scaffold
Coupling yield with sterically demanding amines; diastereoselectivity
pH-switchable intermediate for multi-step sequences
pH-dependent solubility (dimethylamino protonation)
Aqueous/organic partitioning efficiency; product recovery
Pre-formed acyl donor for PAF antagonist intermediates
Exclusive carbonyl acylation (no sulfonylation)
Absence of sulfonamide byproduct in final product
Late-stage diversification for proline SAR libraries
Single-step amide formation from pre-activated anhydride
Library synthesis throughput; crude purity before chromatography
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